Toluene-d3
Overview
Description
Synthesis Analysis Toluene-d3 is synthesized through specific chemical processes, often involving isotopic exchange or substitution reactions. The precise methods of synthesis are complex and typically conducted in specialized laboratory settings.
Molecular Structure Analysis Toluene-d3 has a molecular structure similar to toluene but with deuterium atoms instead of hydrogen. This substitution impacts various properties of the molecule, including its vibrational modes, as observed in spectroscopic studies.
Chemical Reactions and Properties Toluene-d3 undergoes chemical reactions similar to those of toluene. Its deuterium atoms can influence reaction kinetics and mechanisms. Studies have shown various aspects of its reactivity, particularly in relation to its bond dissociation enthalpies and interaction with other chemical entities.
Physical Properties Analysis The physical properties of Toluene-d3, such as melting point, boiling point, and density, differ slightly from those of toluene due to the presence of deuterium. Spectroscopic techniques like NMR and IR spectroscopy are often used to study these properties.
Chemical Properties Analysis The chemical properties of Toluene-d3, including its reactivity, stability, and interaction with other substances, are influenced by the presence of deuterium. This isotopic substitution can affect the molecule's behavior in chemical reactions and under various experimental conditions.
References
- Tripathi & Tewari, 1976 - Detailed vibrational analysis of toluene α-d3.
- Nam, Nguyen, & Chandra, 2005 - Study on the C-H and alpha(C-X) bond dissociation enthalpies of toluene.
- Lo et al., 2016 - Analysis of the off-symmetrical structure of the toluene complex.
- Ellis, Scott, & Walker, 2003 - Investigation of toluene's reaction in a mixture of H2 and O2.
Scientific Research Applications
Probing Dynamics of Excited Toluene
A study by Papadopoulou, Kaziannis, and Kosmidis (2015) investigated the dynamics of Toluene-h8, Toluene-d8, and Toluene-α,α,α-d3 using the VUV pump-IR probe technique. This research highlighted the different relaxation processes and decay times for these isotopologues, providing insight into the relaxation path, potential energy surfaces, and the activation energies required for these processes. The investigation into H- and D-loss channels for Toluene-α,α,α-d3 revealed that the abundance ratio of H/D-loss dissociation reactions decreases as the pump-probe delay time increases, demonstrating the isotopic effects on the dynamics of highly excited toluene molecules (Papadopoulou, Kaziannis, & Kosmidis, 2015).
Catalytic Oxidation and Environmental Applications
Research has focused on the catalytic degradation of volatile organic compounds (VOCs) like toluene, which is crucial for environmental remediation. Al Zallouha et al. (2017) studied the toxicological validation of VOCs catalytic degradation, specifically toluene, using Pd/Al2O3 catalysts. This study validated the efficiency of catalysts in toluene oxidation from a toxicological perspective, indicating the role of such processes in reducing emissions and their by-products efficiently (Al Zallouha et al., 2017).
Activation Mechanisms in Catalytic Reactions
Giraudon et al. (2007) explored the activation process of Pd/LaBO3 (where B = Co, Fe, Mn, Ni) catalysts used for the total oxidation of toluene. The study provided insights into the influence of calcination and reduction on the catalytic activity and highlighted the importance of the structural stability of the perovskite lattice in maintaining palladium dispersion and activity under varying experimental conditions. This research underlines the complexity of activation processes in catalytic reactions involving toluene and its derivatives (Giraudon et al., 2007).
Chemical Kinetics and Mechanism Studies
Kondo et al. (2015) reported on the reaction mechanisms of d3-methoxy species with benzene and cyclohexane over H-ZSM-5 zeolites, directly observing the formation of toluene in the gas phase. This study shed light on the methylation mechanisms of methoxy species and their interaction with aromatic compounds, emphasizing the different activation energies and suggesting varied paths for these chemical reactions (Kondo et al., 2015).
Safety And Hazards
Exposure to toluene can cause eye and nose irritation, tiredness, confusion, euphoria, dizziness, headache, dilated pupils, tears, anxiety, muscle fatigue, insomnia, nerve damage, inflammation of the skin, and liver and kidney damage . Long-term exposure may lead to tiredness, slow reaction, difficulty sleeping, numbness in the hands or feet, or female reproductive system damage and pregnancy loss .
properties
IUPAC Name |
trideuteriomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920750 | |
Record name | (~2~H_3_)Methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-d3 | |
CAS RN |
1124-18-1 | |
Record name | Benzene, methyl-d3- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_3_)Methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1124-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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